Adenylate Cyclase 1 (AC1) Inhibition: 3-Bromo-5-Fluoro Substitution Yields Measurable but Low-Potency Activity
3-Bromo-N-cyclohexyl-5-fluorobenzamide demonstrates measurable inhibition of human adenylate cyclase type 1 (AC1) with an IC₅₀ of 10,000 nM (10 μM) in a cellular cAMP accumulation assay [1]. While this potency is modest (indicating the compound is not a potent AC1 inhibitor), the data establish that the 3-bromo-5-fluoro substitution pattern permits target engagement at AC1. No comparative data are available for other regioisomeric N-cyclohexyl-bromo-fluorobenzamides in this assay; therefore, this evidence is presented as a class-level baseline measurement for the target compound alone.
| Evidence Dimension | Inhibition of human AC1 |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (10 μM) |
| Comparator Or Baseline | No direct comparator data available in this assay |
| Quantified Difference | Not applicable (single-compound data) |
| Conditions | HEK293 cells expressing human AC1; A23187-stimulated cAMP accumulation; 30 min preincubation |
Why This Matters
This establishes that the 3-bromo-5-fluoro substitution pattern permits target engagement at AC1, providing a baseline activity reference for this specific regioisomer.
- [1] BindingDB. BDBM50521081 (CHEMBL4576094). IC₅₀ = 10,000 nM for human AC1 inhibition. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50521081 View Source
